3-Hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique structural features, which include a hydroxyl group and a methyl group attached to the benzofuran ring. It has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
This compound can be synthesized from various starting materials, including substituted salicylic aldehydes and acetyl derivatives. Research has demonstrated multiple synthetic pathways that yield high purity and yield of the target compound, often utilizing techniques such as column chromatography and nuclear magnetic resonance spectroscopy for characterization.
3-Hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one can be classified as:
The synthesis of 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one typically involves several key steps:
For example, a synthesis protocol might involve:
Key spectral data for this compound includes:
3-Hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one can participate in various chemical reactions:
In one synthetic pathway, the reaction between a substituted salicylic aldehyde and an acetyl derivative leads to the formation of 3-hydroxy derivatives through nucleophilic substitution mechanisms facilitated by base catalysis .
The mechanism of action for compounds like 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one typically involves:
Experimental data from studies show that this compound exhibits bioactivity that may be linked to its structural features, influencing its reactivity and interaction with biological targets .
Key physical properties include:
Relevant chemical properties include:
3-Hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one has potential applications in:
Research continues to explore its biological activity, particularly its antimicrobial properties and potential therapeutic effects against specific diseases .
Benzofuran derivatives represent a structurally diverse class of heterocyclic compounds characterized by a fused benzene and furan ring system. This molecular architecture serves as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. The inherent physicochemical properties of the benzofuran core—including its planar configuration, electron-rich nature, and capacity for diverse substitution patterns—facilitate multifaceted interactions with biological targets. These compounds exhibit a broad spectrum of pharmacological activities, with particular prominence in anticancer therapeutics, where their ability to modulate key cellular pathways has been extensively documented [3] [4]. The structural versatility of benzofuran allows for strategic modifications at various positions (C-2, C-3, C-5, C-6), enabling medicinal chemists to fine-tune pharmacokinetic properties and target selectivity. This adaptability has led to several clinically significant agents, such as the antiarrhythmic drug amiodarone and the antidepressant vilazodone, underscoring the scaffold's therapeutic relevance [4] [5]. Within this chemical landscape, 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one emerges as a structurally distinctive derivative featuring a lactone ring and specific oxygen-based functionalizations that confer unique electronic and steric properties, positioning it as a compelling subject for pharmacological exploration.
The benzofuran core (C8H6O) constitutes a fundamental pharmacophoric element in numerous bioactive molecules, primarily due to its capacity for electronic delocalization and hydrogen bonding interactions. The fused ring system combines the aromatic character of benzene with the heteroatom functionality of furan, creating an electron-rich environment conducive to π-π stacking interactions with aromatic residues in enzyme binding pockets and intercalation into DNA structures [4]. This planar architecture facilitates deep penetration into hydrophobic protein clefts, a critical feature for inhibitors targeting kinases and DNA-processing enzymes.
Substituent positioning profoundly influences bioactivity and target selectivity. Electrophilic substitutions at C-3 (e.g., carbonyl groups, hydroxy functions) enhance hydrogen-bond acceptor/donor capacity, while halogenations (Cl, F, Br) at C-5 or C-6 improve binding affinity through halogen bonding with protein backbone carbonyls or nucleophilic residues [3] [5]. Alkyl groups like methyl at C-5 augment lipophilicity, promoting membrane permeability. The 1,3-dihydro-2-benzofuran-1-one substructure—characterized by a butyrolactone fused to benzene—introduces conformational constraint and polar surface area, enhancing specificity for oxidoreductases and hydrolases [4].
Table 1: Impact of Benzofuran Substituents on Biological Activity
Substituent Position | Common Functional Groups | Biological Consequences | Example Bioactivities |
---|---|---|---|
C-2 | Ester, heterocycle | Improved target affinity; modulates electron density | Cytotoxicity, kinase inhibition [3] |
C-3 | Hydroxy, carbonyl, lactone | Hydrogen bonding capacity; coordination sites for metals | Antioxidant, enzyme inhibition [4] |
C-5/C-6 | Halogen (F, Cl, Br), methyl | Enhanced lipophilicity; halogen bonding; steric effects | Anticancer selectivity [3] [5] |
C-7 | Methoxy, glycosyl | Solubility modulation; steric hindrance | Antimicrobial, neuroprotection [6] |
The lactone moiety in 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one exemplifies strategic functionalization, where the C-3 hydroxy group enables chiral recognition and the carbonyl participates in nucleophilic interactions with serine proteases or dehydrogenases. Computational analyses indicate that this lactone ring induces a bent conformation, potentially favoring allosteric binding in enzymatic pockets inaccessible to planar aromatics [4] [5].
Substituted benzofurans have transitioned from natural product isolates to rationally designed therapeutic candidates, with several advancing through clinical development pipelines. Their molecular diversity enables multitarget engagement, addressing complex diseases like oncology, where polypharmacology is often advantageous. Halogenated derivatives, particularly brominated and chlorinated benzofurans, demonstrate enhanced anticancer potency by forming halogen bonds with residues like Trp414 and His538 in PLK1 kinase, disrupting critical signaling pathways such as AKT-mediated survival mechanisms [3]. Compound MCC1019 exemplifies this approach, exhibiting potent PLK1 inhibition (IC50 = 16.4 µM) and in vivo efficacy against lung adenocarcinoma metastasis without significant organ toxicity [3].
Synthetic innovations have expanded access to complex benzofuran architectures. Radical cyclization cascades enable efficient construction of polycyclic benzofurans found in natural products like moracins, while proton quantum tunneling methodologies offer high-yielding routes to sterically congested derivatives under mild conditions [4]. These advances facilitate systematic SAR exploration, as evidenced by benzofuran-indole hybrids targeting mutant EGFR in non-small cell lung cancer (NSCLC). The hybrid scaffold synthesis involves regioselective coupling between benzofuran carboxaldehydes and indoles in hexafluoroisopropanol, yielding compounds with sub-micromolar activity against T790M/L858R EGFR mutants [5].
Table 2: Clinically Significant Benzofuran Derivatives in Development
Compound Class | Key Structural Features | Therapeutic Target | Development Status | Mechanistic Insights |
---|---|---|---|---|
Benzofuran-indole hybrids | C-2 linked indole; C-5/C-6 halogens | Mutant EGFR | Preclinical (in vivo NSCLC models) | Selective kinase inhibition; apoptosis induction [5] |
Moracin derivatives | C-3 prenyl; C-6 hydroxy | BACE1/cholinesterase | Lead optimization | Dual enzyme inhibition; antioxidant effects [6] |
5-APB analogs | C-2 aminopropyl; C-6 alkoxy | Monoamine transporters | Preclinical (CNS models) | Psychoactivity; serotonin receptor modulation [5] |
Arylbenzofuran lactones | C-3 hydroxy lactone; C-5 alkyl | Undefined (broad screening) | Early discovery | Cytotoxicity in solid tumor lines [4] |
Structure-activity relationship (SAR) studies consistently demonstrate that C-2 modifications with heterocycles or amides significantly influence anticancer selectivity. For instance, 1,2,3-triazole-benzofuran conjugates exhibit potent activity against breast (MCF-7), lung (A549), and ovarian (A2780) cancer lines (IC50 = 0.013–21.8 µM), where the triazole linker engages in dipolar interactions with target proteins [5]. Similarly, chalcone-benzofuran hybrids leverage the α,β-unsaturated ketone for Michael addition to cysteine thiols in tubulin or redox regulators, showing IC50 values of 0.35–2.85 µM in colon and lung cancer models [5].
3-Hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one embodies a structurally distinct benzofuran derivative characterized by a chiral lactone ring with a C-3 hydroxy group and a C-5 methyl substituent. Its molecular formula (C9H8O3) corresponds to a reduced benzofuran scaffold, diverging from typical aromatic derivatives like amiodarone or moracins. The 1,3-dihydro-2-benzofuran-1-one core imparts significant polarity and hydrogen-bonding capacity relative to unsubstituted benzofurans, while the methyl group at C-5 enhances lipophilicity for balanced membrane permeability [1] [4].
This compound shares key pharmacophoric elements with bioactive natural benzofurans. The C-3 hydroxy lactone motif resembles the redox-active components of antioxidant moracins isolated from Morus alba, which demonstrate radical scavenging through lactone ring tautomerization [6]. Similarly, the C-5 methyl group parallels lipophilic substituents in cytotoxic machicendiol derivatives from Machilus glaucescens, which exploit alkyl chains for hydrophobic pocket binding in topoisomerase II [4]. Computational docking studies suggest the title compound's lactone oxygen participates in hydrogen bonding with catalytic residues in cyclooxygenase-2 (COX-2) and cytochrome P450 enzymes, while the methyl group induces van der Waals contacts with adjacent hydrophobic residues—a binding mode analogous to anti-inflammatory benzofuran-dihydrofuran hybrids [4] [5].
The compound’s stereochemistry at C-3 warrants particular attention, as molecular dynamics simulations of related lactones indicate enantioselective protein binding. The (R)-enantiomer of structurally similar 3-hydroxyphthalides shows 10-fold stronger CDK6 inhibition than its (S)-counterpart due to optimal hydrogen bonding with Asp163 in the kinase active site [2]. By extension, 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one likely exhibits enantiomer-dependent bioactivities, positioning it for development as a chiral therapeutic or synthetic intermediate toward kinase-directed anticancer agents. Its structural attributes—bridging polar lactone functionality with aromatic hydrophobicity—make it a versatile candidate for derivatization into analogs targeting oxidative stress-related pathologies and proliferative disorders [3] [4].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1